

Solubility of 4-(Thiazol-2-yloxy)phenylamine in organic solvents

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Compound of Interest

Compound Name: **4-(Thiazol-2-yloxy)phenylamine**

Cat. No.: **B561143**

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An In-depth Technical Guide to the Solubility of **4-(Thiazol-2-yloxy)phenylamine** in Organic Solvents

Introduction

4-(Thiazol-2-yloxy)phenylamine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. Its structural motif, featuring a thiazole ring linked via an ether bridge to a phenylamine group, is found in a variety of biologically active compounds, including kinase inhibitors. Understanding the solubility of this intermediate in organic solvents is paramount for researchers and process chemists. Solubility data governs critical parameters for synthesis, including reaction kinetics, purification strategies such as crystallization, and the formulation of stock solutions for screening assays.

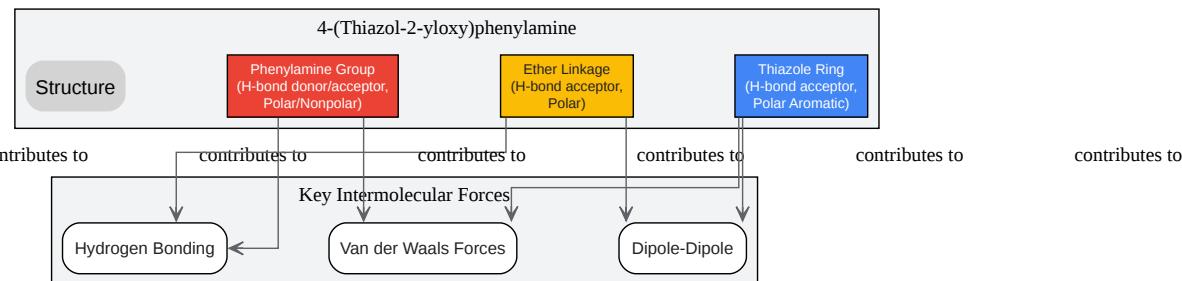
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **4-(Thiazol-2-yloxy)phenylamine**. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding and predicting solubility behavior, along with detailed protocols for its experimental determination.

Physicochemical Properties of 4-(Thiazol-2-yloxy)phenylamine

To understand the solubility of a compound, one must first understand its intrinsic physicochemical properties. The structure of **4-(Thiazol-2-yloxy)phenylamine** is key to its behavior in different solvents.

- Structure: The molecule contains several key functional groups that dictate its polarity and potential for intermolecular interactions:
 - Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen. The nitrogen atom can act as a hydrogen bond acceptor.
 - Ether Linkage (-O-): This group introduces a polar component and can also act as a hydrogen bond acceptor.
 - Phenylamine Group (-C₆H₄NH₂): The aromatic ring is largely nonpolar, while the primary amine group is polar and can act as both a hydrogen bond donor and acceptor.
- Molecular Weight: Approximately 192.23 g/mol .
- Polarity: The combination of polar (amine, ether, thiazole) and nonpolar (phenyl ring) regions gives the molecule an intermediate polarity. This suggests it will have limited solubility in highly nonpolar solvents (like hexanes) and may also not be freely soluble in highly polar protic solvents (like water) but will likely find optimal solubility in solvents of intermediate polarity.

Below is a diagram illustrating the key functional areas of the molecule that influence its solubility.



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Caption: Key functional groups of **4-(Thiazol-2-yloxy)phenylamine** and their contributions to intermolecular forces.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another. For **4-(Thiazol-2-yloxy)phenylamine**, solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

- Solvent Polarity: Organic solvents can be broadly classified as polar (protic and aprotic) and nonpolar.
 - Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given the amine and ether groups, **4-(Thiazol-2-yloxy)phenylamine** is expected to have favorable interactions with these solvents.
 - Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They can, however, accept hydrogen bonds, interacting favorably with the amine group of the solute.

- Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker London dispersion forces. The nonpolar phenyl ring of the solute will contribute to solubility in these solvents, but the polar functional groups will limit it.
- Hydrogen Bonding: The primary amine ($-\text{NH}_2$) is a potent hydrogen bond donor, and the ether oxygen, thiazole nitrogen, and amine nitrogen are all potential hydrogen bond acceptors. Solvents that can participate in this network, particularly polar protic solvents, are likely to be effective.
- Enthalpy and Entropy of Solution: Dissolution is governed by the Gibbs free energy change ($\Delta G = \Delta H - T\Delta S$). For a substance to dissolve spontaneously, ΔG must be negative. The process involves an endothermic step of breaking the crystal lattice (for a solid solute) and a typically exothermic step of solvation. Strong solute-solvent interactions lead to a more negative (favorable) enthalpy of solution.

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a globally recognized standard for determining the solubility of compounds. It is a robust and reliable technique that allows a solution to reach thermodynamic equilibrium.

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol is based on the OECD Guideline 105 for Water Solubility.

Objective: To determine the saturation solubility of **4-(Thiazol-2-yloxy)phenylamine** in a selected organic solvent at a constant temperature.

Materials:

- **4-(Thiazol-2-yloxy)phenylamine** (solid, high purity)
- Selected organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene)
- Analytical balance

- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

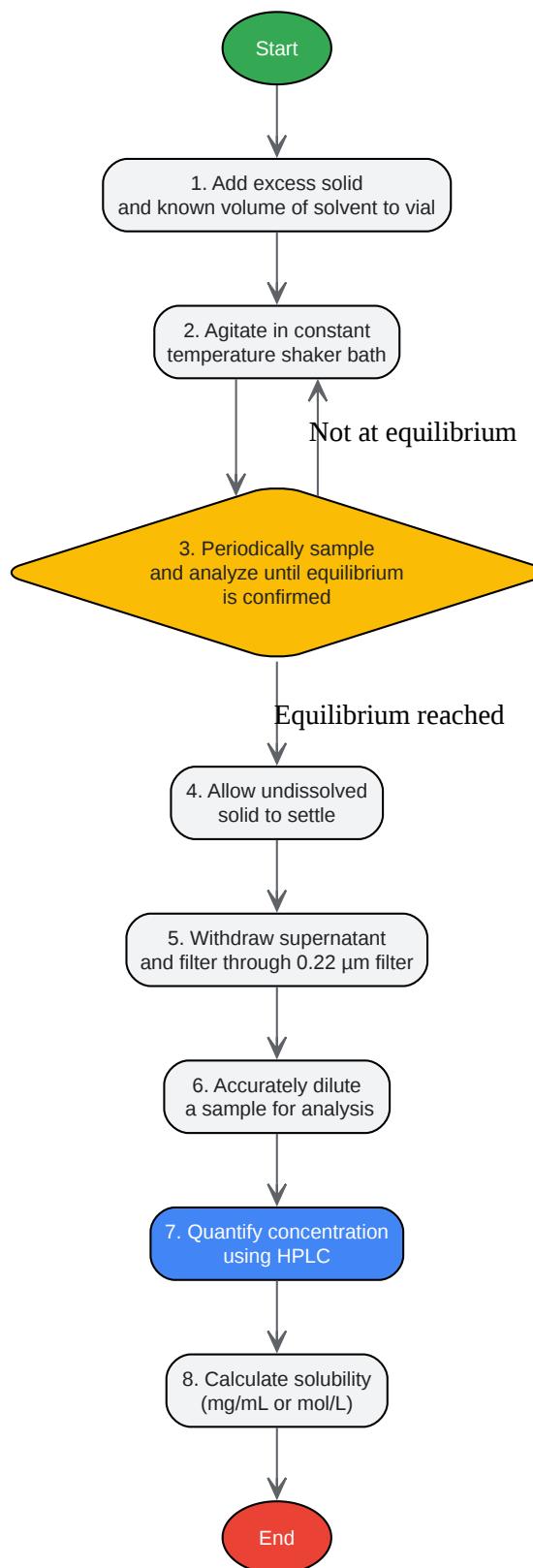
Procedure:

- Preparation:
 - Set the shaker bath to the desired constant temperature (e.g., 25 °C).
 - Prepare a series of calibration standards of **4-(Thiazol-2-yloxy)phenylamine** in the mobile phase to be used for HPLC analysis.
- Equilibration:
 - Add an excess amount of solid **4-(Thiazol-2-yloxy)phenylamine** to a vial. The key is to ensure that undissolved solid remains at equilibrium.
 - Add a known volume of the selected organic solvent to the vial.
 - Securely cap the vial and place it in the constant temperature shaker.
 - Agitate the vials at a constant speed for a preliminary period (e.g., 24 hours). After this, take a sample for analysis. Continue agitating and take samples at subsequent time points (e.g., 48 hours, 72 hours). Equilibrium is reached when consecutive measurements are in agreement (e.g., within ±5%).
- Sample Collection and Preparation:
 - Stop agitation and allow the vials to sit undisturbed in the temperature bath for at least 24 hours to allow undissolved solids to settle.

- Carefully withdraw a sample from the clear supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
- Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

- Quantification:
 - Analyze the diluted sample by HPLC.
 - Using the calibration curve, determine the concentration of **4-(Thiazol-2-yloxy)phenylamine** in the diluted sample.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the solubility of the compound in that solvent at that temperature, typically expressed in mg/mL or mol/L.

The workflow for this protocol is illustrated below.

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Caption: Workflow for the isothermal shake-flask method of solubility determination.

Solubility Data and Solvent Selection

While specific, publicly available solubility data for **4-(Thiazol-2-yloxy)phenylamine** is limited, we can predict its relative solubility based on its structure and the properties of common organic solvents. The following table provides estimated solubility categories and rationale, which should be confirmed experimentally using the protocol described above.

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	High	Strong dipole moment and ability to accept hydrogen bonds from the amine group make it an excellent solvent for polar molecules.
N,N-Dimethylformamide (DMF)	High	Similar to DMSO, its high polarity and H-bond accepting capability effectively solvate the solute.	
Acetonitrile (MeCN)	Moderate	Less polar than DMSO/DMF but still capable of dipole-dipole interactions and accepting hydrogen bonds.	
Acetone	Moderate	A good polar aprotic solvent that can dissolve a wide range of compounds.	
Polar Protic	Methanol (MeOH)	Moderate	Can act as both H-bond donor and acceptor, interacting well with the solute. Solubility may be limited by the nonpolar phenyl ring.
Ethanol (EtOH)	Moderate to Low	Slightly less polar than methanol, which may decrease its effectiveness in	

solvating the polar groups.

Chlorinated	Dichloromethane (DCM)	Moderate to Low	Intermediate polarity. Can solvate the phenyl ring but is less effective at solvating the polar amine and ether groups.
Chloroform	Moderate to Low	Similar properties to DCM.	
Aromatic	Toluene	Low	Primarily nonpolar, interacts favorably with the phenyl ring but poorly with the polar functional groups.
Aliphatic	n-Hexane	Very Low / Insoluble	Highly nonpolar solvent. Interactions are limited to weak dispersion forces, which are insufficient to overcome the solute's polarity.

Safety and Handling

As a matter of laboratory best practice, **4-(Thiazol-2-yloxy)phenylamine** should be handled with care. A full Safety Data Sheet (SDS) should be consulted before use. General precautions include:

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

- Solvents: The organic solvents used are flammable and may be toxic. All handling should be done in a fume hood, away from ignition sources. Consult the specific SDS for each solvent before use.

Conclusion

The solubility of **4-(Thiazol-2-yloxy)phenylamine** in organic solvents is a critical parameter for its effective use in research and development. Its molecular structure, with a blend of polar and nonpolar functionalities, results in a nuanced solubility profile, with highest solubility expected in polar aprotic solvents like DMSO and DMF. This guide has provided the theoretical foundation for understanding these properties and a detailed, robust experimental protocol—the isothermal shake-flask method—for their accurate determination. By applying these principles and methods, researchers can confidently generate the precise solubility data needed to optimize their synthetic, purification, and formulation processes.

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